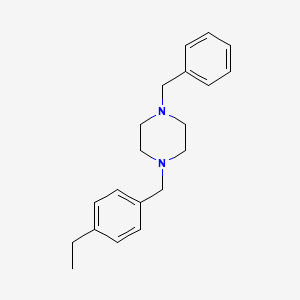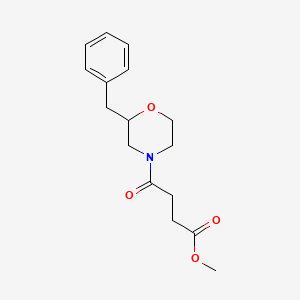![molecular formula C18H16N6O2 B6111960 2-CYCLOPROPYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6111960.png)
2-CYCLOPROPYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CYCLOPROPYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex heterocyclic compound It features a unique structure that combines a cyclopropyl group, an ethyl-substituted triazole ring, and a pyrido-naphthyridine core
Vorbereitungsmethoden
The synthesis of 2-CYCLOPROPYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step reactions. The synthetic route often begins with the preparation of the triazole ring, followed by its attachment to the pyrido-naphthyridine core. Common reagents used in these reactions include hydrazine derivatives, ethylating agents, and cyclopropyl-containing compounds . Industrial production methods may involve optimizing these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides
Wissenschaftliche Forschungsanwendungen
2-CYCLOPROPYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for various industrial applications, including material science and catalysis
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The triazole ring and pyrido-naphthyridine core play crucial roles in these interactions, allowing the compound to exert its effects through various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole and pyrido-naphthyridine derivatives. Compared to these, 2-CYCLOPROPYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . Some similar compounds include:
- 1,2,4-Triazolo[3,4-b]thiadiazines
- 1,2,4-Triazolo[4,3-a]pyrazines .
Eigenschaften
IUPAC Name |
8-cyclopropyl-2-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-15-20-18(22-21-15)24-8-6-14-12(17(24)26)9-11-13(19-14)5-7-23(16(11)25)10-3-4-10/h5-10H,2-4H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBMKISBMMPHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA](/img/structure/B6111878.png)
![5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B6111887.png)
![2-PHENYL-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE](/img/structure/B6111893.png)

![2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6111912.png)
![ethyl [(5-chloro-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B6111919.png)
![N,N-dimethyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6111926.png)
![2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-FURYLMETHYL)ACETAMIDE](/img/structure/B6111927.png)
![2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6111935.png)
![2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B6111947.png)


![2-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}phenyl dimethylcarbamate](/img/structure/B6111971.png)
![N-[(2-methylquinolin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B6111978.png)
